Inhibitory Potency and Isoform Selectivity Profile: BN82002 HCl vs. NSC 663284
BN82002 hydrochloride exhibits broad-spectrum but moderate inhibition of CDC25 isoforms (IC50 range: 2.4–6.3 µM) . In comparison, NSC 663284 is a much more potent inhibitor, with an IC50 of 0.21 µM for CDC25B2 and Ki values of 0.029 µM, 0.095 µM, and 0.089 µM for CDC25A, B2, and C, respectively . This ~11- to 80-fold difference in potency dictates that the two inhibitors are not functionally equivalent; BN82002's moderate potency may be advantageous in assays requiring a weaker, more tunable inhibition profile to avoid complete pathway shutdown.
| Evidence Dimension | Inhibitory Potency (CDC25B2) |
|---|---|
| Target Compound Data | IC50 = 3.9 µM |
| Comparator Or Baseline | NSC 663284 IC50 = 0.21 µM (210 nM) |
| Quantified Difference | NSC 663284 is ~18.6-fold more potent |
| Conditions | Recombinant enzyme assay |
Why This Matters
This quantitative difference in potency allows researchers to choose an inhibitor that matches the desired degree of target engagement, preventing either insufficient or excessive pathway inhibition.
